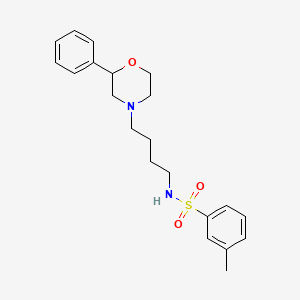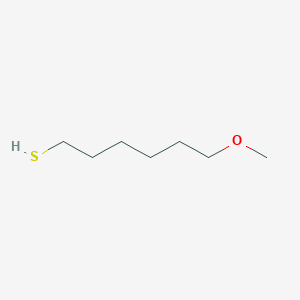
6-Methoxyhexane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxyhexane-1-thiol is a useful research compound. Its molecular formula is C7H16OS and its molecular weight is 148.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chromatographic Analysis
6-Methoxyhexane-1-thiol and related compounds have been explored in chromatographic studies. A research conducted by Gatti et al. (1990) utilized a fluorogenic labeling reagent for high-performance liquid chromatography (HPLC) analysis of biologically important thiols. This method demonstrated applications in determining thiols like cysteine in pharmaceutical formulations, highlighting its potential in biochemical and pharmaceutical analysis (Gatti et al., 1990).
Odorant Properties
The peculiar and diffusive odor of clary sage was found to derive from 1-methoxyhexane-3-thiol, a compound closely related to this compound. Identified through mass spectrometry and confirmed by synthetic synthesis, this compound is one of the most powerful odorants known and is key to the fragrance of clary-sage flowers and distilled essential oil. This finding by Waal et al. (2002) suggests potential applications in fragrance and flavor industries (Waal et al., 2002).
Wine Fermentation and Aroma
Research on wine fermentation has identified thiols like 3-mercaptohexan-1-ol as key aroma impact compounds in wines, especially Sauvignon blanc. Harsch et al. (2013) discovered that external sources of hydrogen sulfide in grape juice can significantly increase its thiol-forming potential. This opens opportunities for enhancing thiol production in non-grape-based alcoholic beverages as well (Harsch et al., 2013).
Sensor Applications
Zaitouna et al. (2015) reported the synthesis and application of thiolated antifouling diluents in fabricating an HIV sensor. The study found that methoxy-terminated diluents, which include this compound derivatives, were effective in reducing nonspecific binding and adsorption of contaminants, suggesting their usefulness in biosensor technology (Zaitouna et al., 2015).
Monolayer Formation for Electrochemical Studies
A study by Zhang et al. (1998) synthesized a thiol-terminated phenylazonaphthalene derivative and used it to form a self-assembled monolayer on a gold surface for electrochemical studies. This research indicates the potential of this compound derivatives in forming monolayers for various electrochemical applications (Zhang et al., 1998).
Liquid/Liquid Extraction in Wine Analysis
Piano et al. (2015) developed a method for determining the concentration of volatile thiols in wines using a novel liquid/liquid extraction and ultra-performance liquid chromatography tandem mass spectrometry method. This study, while not directly using this compound, highlights the relevance of thiol analysis in the wine industry and the potential for similar compounds in analytical methodologies (Piano et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
6-methoxyhexane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16OS/c1-8-6-4-2-3-5-7-9/h9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRUKCUOVQSDIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCCCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
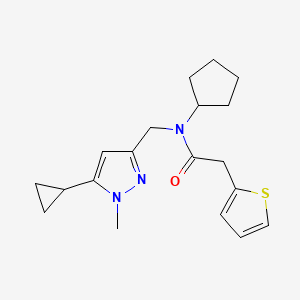
![1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2550249.png)
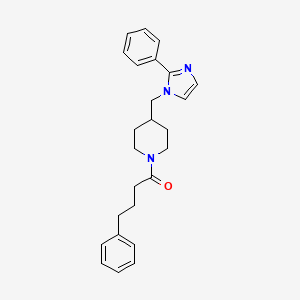


![N-(4-acetamidophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2550256.png)
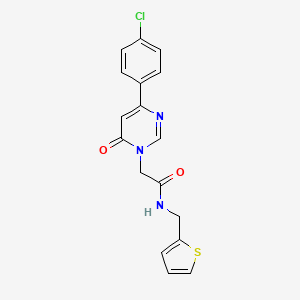
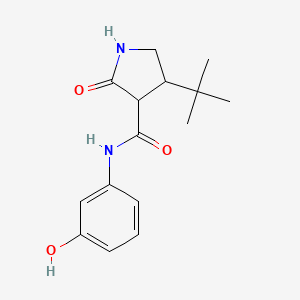


![3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione](/img/structure/B2550266.png)
![Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2550267.png)

